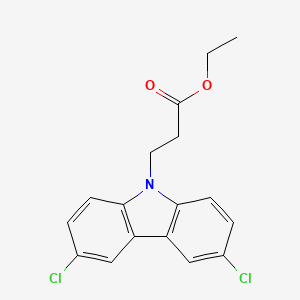

ethyl 3-(3,6-dichloro-9H-carbazol-9-yl)propanoate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

9H-Carbazole-9-propanoic acid, 3,6-dichloro-, ethyl ester is a derivative of carbazole, a nitrogen-containing aromatic heterocyclic compound. This compound is characterized by the presence of two chlorine atoms at the 3 and 6 positions of the carbazole ring, a propanoic acid group at the 9 position, and an ethyl ester functional group. Carbazole derivatives are known for their excellent optoelectronic properties, high charge carrier mobility, and stability, making them valuable in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9H-Carbazole-9-propanoic acid, 3,6-dichloro-, ethyl ester typically involves the following steps:

Chlorination: Carbazole is chlorinated at the 3 and 6 positions using chlorine gas or a chlorinating agent such as sulfuryl chloride in the presence of a catalyst like iron(III) chloride.

Propanoic Acid Substitution: The chlorinated carbazole undergoes a Friedel-Crafts acylation reaction with propanoic acid or its derivatives in the presence of a Lewis acid catalyst such as aluminum chloride.

Esterification: The resulting 9H-Carbazole-9-propanoic acid, 3,6-dichloro- is then esterified with ethanol in the presence of an acid catalyst like sulfuric acid to form the ethyl ester.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimized reaction conditions, continuous flow reactors, and purification techniques such as recrystallization and chromatography to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, converting the ester group to an alcohol.

Substitution: Nucleophilic substitution reactions can occur at the chlorine atoms, where nucleophiles such as amines or thiols replace the chlorine atoms, forming new derivatives.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in dry ether.

Substitution: Amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

Oxidation: Carboxylic acids or ketones.

Reduction: Alcohols.

Substitution: Amino or thiol derivatives.

Scientific Research Applications

9H-Carbazole-9-propanoic acid, 3,6-dichloro-, ethyl ester has diverse applications in scientific research:

Chemistry: Used as a building block in the synthesis of advanced materials, including conducting polymers and organic semiconductors.

Biology: Investigated for its potential as an inhibitor of enzymes such as human farnesyltransferase, which is involved in various cellular processes.

Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.

Industry: Utilized in the production of optoelectronic devices, such as organic light-emitting diodes (OLEDs) and photovoltaic cells, due to its excellent charge transport properties.

Mechanism of Action

The mechanism of action of 9H-Carbazole-9-propanoic acid, 3,6-dichloro-, ethyl ester involves its interaction with specific molecular targets and pathways:

Enzyme Inhibition: The compound can inhibit enzymes like human farnesyltransferase by binding to the active site, preventing the enzyme from catalyzing its substrate.

Optoelectronic Properties: In optoelectronic applications, the compound’s conjugated system facilitates efficient charge transport, enhancing the performance of devices like OLEDs and photovoltaic cells.

Comparison with Similar Compounds

Similar Compounds

- 9H-Carbazole-9-propanoic acid, 3,6-dibromo-, ethyl ester

- 9H-Carbazole-9-propanoic acid, 3-formyl-, methyl ester

- 9H-Carbazole-9-propanoic acid, 3,6-dichloro-

Uniqueness

9H-Carbazole-9-propanoic acid, 3,6-dichloro-, ethyl ester stands out due to the presence of chlorine atoms at the 3 and 6 positions, which can significantly influence its chemical reactivity and physical properties. The ethyl ester group also enhances its solubility and potential for further functionalization compared to its analogs.

Biological Activity

Ethyl 3-(3,6-dichloro-9H-carbazol-9-yl)propanoate is a compound derived from the carbazole family, known for its diverse biological activities. This article delves into its biological activity, synthesis, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Synthesis

This compound features a propanoate group attached to a dichlorinated carbazole moiety. The synthesis typically involves multiple steps, including the chlorination of carbazole derivatives and subsequent esterification processes. The unique dichlorination at the 3 and 6 positions enhances its reactivity and biological activity.

Biological Activity

Research indicates that compounds with the carbazole structure exhibit significant biological activities, including:

The mechanisms underlying the biological activity of this compound include:

- Membrane Disruption : Compounds with similar structures have been shown to increase membrane permeability in bacterial cells, leading to cell death. This mechanism is particularly relevant for treating persistent infections caused by resistant bacteria .

- Enzyme Inhibition : Some carbazole derivatives inhibit key enzymes involved in metabolic pathways within pathogens. This disruption can lead to the death of the microorganism or cancer cell by blocking essential functions.

Comparative Analysis with Related Compounds

A comparison of this compound with structurally similar compounds reveals insights into its unique properties:

| Compound Name | Structure | Key Features |

|---|---|---|

| Ethyl 2-(6-chloro-9-methyl-9H-carbazol-2-yl)propanoate | Structure | Exhibits antimicrobial activity |

| Methyl 2-(6-chloro-9H-carbazol-2-yl)propanoate | Structure | Evaluated for similar biological activities |

| 3-(9H-Carbazol-9-yl)propanoic acid | Structure | Studied for anticancer properties |

The distinct dichlorination pattern and combination of propanoate and carbazole moieties in this compound may confer enhanced biological activity compared to other derivatives lacking such modifications.

Case Studies and Research Findings

Several studies have focused on the biological activities of carbazole derivatives:

- Antibacterial Activity : A study demonstrated that certain carbazole derivatives exhibited minimum inhibitory concentrations (MICs) as low as 0.5–2 µg/mL against various bacterial strains, indicating potent antibacterial properties .

- Antitumor Effects : Research on related compounds has shown selective inhibition of melanoma cell growth through apoptosis induction without affecting normal cells. This suggests a promising therapeutic window for developing cancer treatments based on these structural frameworks .

Properties

CAS No. |

332409-63-9 |

|---|---|

Molecular Formula |

C17H15Cl2NO2 |

Molecular Weight |

336.2 g/mol |

IUPAC Name |

ethyl 3-(3,6-dichlorocarbazol-9-yl)propanoate |

InChI |

InChI=1S/C17H15Cl2NO2/c1-2-22-17(21)7-8-20-15-5-3-11(18)9-13(15)14-10-12(19)4-6-16(14)20/h3-6,9-10H,2,7-8H2,1H3 |

InChI Key |

VNVKIKRUHHHYRU-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)CCN1C2=C(C=C(C=C2)Cl)C3=C1C=CC(=C3)Cl |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.